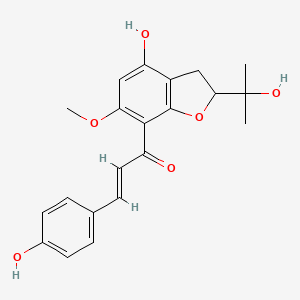

Xanthohumol I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthohumol I is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . This compound is a bitter-tasting compound and is classified as a chalcone, a precursor of flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthohumol I involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement . This is achieved after using a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the cyclization of xanthohumol to form various derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the hop plant, Humulus lupulus . The compound is present at high levels in the glandular trichomes of the hop plant, particularly in the female inflorescences .

Chemical Reactions Analysis

Types of Reactions: Xanthohumol I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Xanthohumol I has a wide range of scientific research applications:

Mechanism of Action

Xanthohumol I exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt pathway.

Anti-oxidant Activity: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes.

Comparison with Similar Compounds

Isoxanthohumol: A derivative of Xanthohumol I with similar anti-cancer properties.

8-Prenylnaringenin: Another prenylated flavonoid with estrogenic activity.

6-Prenylnaringenin: Known for its anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its broad spectrum of pharmacological activities and its presence in hops, making it a valuable compound for both scientific research and industrial applications .

Biological Activity

Xanthohumol (XN), a prenylated flavonoid derived from hops (Humulus lupulus), has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of Xanthohumol I, including its anticancer, anti-inflammatory, antimicrobial, and metabolic modulation properties. The findings are supported by recent studies and data tables summarizing key research outcomes.

Anticancer Activity

Xanthohumol exhibits notable anticancer properties across various cancer types. Research indicates that it induces apoptosis and growth arrest in leukemia cells, particularly in acute lymphoblastic leukemia (B-ALL) cells. In a study involving an ALL-like xenograft mouse model, administration of XN significantly delayed neurological disorders and extended lifespan by reducing leukemic cell infiltration into the central nervous system (CNS) .

Table 1: Summary of Anticancer Effects of Xanthohumol

Anti-inflammatory Effects

XN has demonstrated selective anti-inflammatory effects in various models. In an in vitro study using murine cementoblasts, Xanthohumol was shown to modulate pro-inflammatory gene expression under compressive stress conditions. Low concentrations of XN increased cell viability, while higher concentrations reduced it significantly. Notably, XN decreased the upregulation of interleukin-6 (IL-6) induced by compressive force .

Table 2: Effects of Xanthohumol on Inflammatory Markers

| Concentration (µM) | IL-6 Expression Change | Cell Viability Change |

|---|---|---|

| 0.2 - 0.8 | Increased | Increased |

| 4 - 8 | Decreased | Decreased |

Antimicrobial Activity

Xanthohumol exhibits strong antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 17.7 µM .

Table 3: Antimicrobial Efficacy of Xanthohumol

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 17.7 |

| Escherichia coli | Varies |

| Streptococcus mutans | 50 |

Metabolic Modulation

Recent studies suggest that XN plays a role in metabolic regulation, particularly concerning obesity and diabetes. It has been observed to inhibit adipogenesis in pre-adipocytes and reduce lipid accumulation in mature adipocytes at concentrations ranging from 1 to 25 µM. Additionally, XN enhances mitochondrial activity and promotes the expression of proteins involved in lipid metabolism .

Table 4: Effects of Xanthohumol on Adipogenesis

| Cell Type | Concentration (µM) | Effect |

|---|---|---|

| 3T3-L1 Pre-adipocytes | 1 - 25 | Inhibition of adipogenesis |

| Mature Adipocytes | 25 | Reduced lipid accumulation |

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of Xanthohumol:

- Cancer Therapy : A study demonstrated that long-term exposure to XN improved the sensitivity of ALL cells to chemotherapeutic drugs by down-regulating invasive signaling pathways such as FAK, AKT, and NF-κB .

- Orthodontic Applications : Another investigation into orthodontic tooth movement revealed that XN could modulate inflammatory responses in cementoblasts, suggesting its utility in dental therapies .

- Diabetes Management : Research on diabetic mouse models indicated that dietary inclusion of XN could significantly improve insulin sensitivity and reduce body weight gain by modulating glucose and lipid metabolism pathways .

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methoxy-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O6/c1-21(2,25)18-10-14-16(24)11-17(26-3)19(20(14)27-18)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ |

InChI Key |

PUJSPQKGZNTZCR-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.